phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate
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Overview
Description
phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a methoxy group, and a piperidinyl group, all connected through a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols or amines.
Scientific Research Applications
phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can modulate various biochemical pathways and produce therapeutic effects .
Comparison with Similar Compounds
phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate can be compared with other similar compounds, such as:
Properties
IUPAC Name |
phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-17-13-14(20-19(23)25-15-7-3-2-4-8-15)10-11-16(17)21-12-6-5-9-18(21)22/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKXWECMSFBWJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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